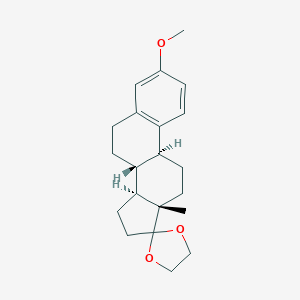

3-O-Methyl Estrone 17-(Ethanediyl Ketal)

Descripción general

Descripción

3-O-Methyl Estrone 17-(Ethanediyl Ketal): is a synthetic derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of a methoxy group at the third position and an ethanediyl ketal group at the seventeenth position of the estrone structure. It is primarily used in biochemical research and has applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl Estrone 17-(Ethanediyl Ketal) typically involves the following steps:

Methoxylation: Estrone is first subjected to methoxylation to introduce a methoxy group at the third position. This can be achieved using methyl iodide and a base such as potassium carbonate.

Ketal Formation: The 17-keto group of the methoxylated estrone is then protected by forming a ketal with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of 3-O-Methyl Estrone 17-(Ethanediyl Ketal) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Methoxylation: Large quantities of estrone are methoxylated using methyl iodide and a suitable base.

Ketal Protection: The methoxylated product is then reacted with ethylene glycol and an acid catalyst to form the ketal.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-O-Methyl Estrone 17-(Ethanediyl Ketal) can undergo oxidation reactions, particularly at the methoxy group.

Reduction: The ketal group can be reduced under specific conditions to yield the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Products include oxidized derivatives of the methoxy group.

Reduction: The major product is the corresponding alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

3-O-Methyl Estrone 17-(Ethanediyl Ketal) interacts primarily with estrogen receptors (ERs), modulating gene transcription related to various physiological processes such as cell growth and differentiation. The compound's unique structural modifications enhance its stability and specificity in binding to ERs compared to its analogs .

Mechanism of Action:

- Estrogen Receptor Interaction: Once bound to ERs, the compound influences the transcription of estrogen-responsive genes, which can affect metabolic pathways and cellular functions.

- Potential Antitumor Activity: The compound may inhibit enzymes such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is involved in the conversion of estrone to the more potent estradiol, potentially reducing tumor growth in hormone-dependent cancers .

Medicinal Chemistry

3-O-Methyl Estrone 17-(Ethanediyl Ketal) serves as an important intermediate in the synthesis of various estrogen derivatives. Its ability to modulate estrogenic activity makes it a candidate for developing selective estrogen receptor modulators (SERMs) that could be used in hormone replacement therapy or as treatments for hormone-dependent tumors .

Biochemical Research

The compound is utilized in biochemical studies to understand estrogen receptor signaling pathways and the structure-activity relationship (SAR) of steroid hormones. Researchers can modify unprotected sites on the estrone structure to create derivatives with varying biological activities .

Case Studies and Research Findings

- Inhibition of 17β-HSD1:

- Structural Modifications Impacting Activity:

Mecanismo De Acción

Molecular Targets and Pathways: 3-O-Methyl Estrone 17-(Ethanediyl Ketal) exerts its effects primarily through interaction with estrogen receptors. Upon binding to these receptors, it can modulate the transcription of estrogen-responsive genes, influencing various physiological processes such as cell growth, differentiation, and metabolism.

Comparación Con Compuestos Similares

Estrone: The parent compound, naturally occurring estrogen.

3-O-Methyl Estrone: Lacks the ethanediyl ketal group.

Estrone 17-(Ethanediyl Ketal): Lacks the methoxy group at the third position.

Uniqueness: 3-O-Methyl Estrone 17-(Ethanediyl Ketal) is unique due to the presence of both the methoxy group and the ethanediyl ketal group, which confer distinct chemical and biological properties. This dual modification enhances its stability and specificity in biochemical applications compared to its analogs.

Actividad Biológica

3-O-Methyl Estrone 17-(Ethanediyl Ketal) is a synthetic derivative of estrone, a natural estrogen. This compound has garnered interest in both pharmacological and environmental studies due to its potential biological activities, particularly in relation to estrogenic effects and enzyme inhibition. Understanding its biological activity is crucial for evaluating its therapeutic potential and environmental impact.

Chemical Structure and Properties

The chemical formula for 3-O-Methyl Estrone 17-(Ethanediyl Ketal) is C₁₉H₂₄O₃, with a molecular weight of approximately 300.39 g/mol. The compound features an ethanediyl ketal group at position 17 and a methoxy group at position 3, which may influence its biological interactions compared to other estrone derivatives.

Estrogenic Activity

3-O-Methyl Estrone 17-(Ethanediyl Ketal) exhibits estrogenic activity, which refers to its ability to bind to estrogen receptors (ERs) and elicit biological responses similar to natural estrogens like estradiol. Studies have shown that compounds with similar structures can activate ERs, leading to cellular proliferation in estrogen-responsive tissues, such as breast cancer cells (MCF-7) .

Inhibition of Enzymes

This compound has been investigated for its inhibitory effects on enzymes involved in steroid metabolism, particularly the 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme is crucial for converting estrone into the more potent estradiol, thus playing a significant role in hormone-dependent cancers. Research indicates that certain estrone derivatives can inhibit this enzyme's activity, potentially leading to antitumor effects .

The mechanism by which 3-O-Methyl Estrone 17-(Ethanediyl Ketal) exerts its biological effects involves:

- Binding to Estrogen Receptors : The compound interacts with ERs, modulating gene expression associated with cell growth and differentiation.

- Enzyme Inhibition : By inhibiting 17β-HSD1, it reduces the levels of estradiol, which may slow the proliferation of estrogen-sensitive tumors .

Case Study: MCF-7 Cell Proliferation

A study employing the yeast estrogen screen (YES) assay demonstrated that various estrone derivatives, including 3-O-Methyl Estrone 17-(Ethanediyl Ketal), could significantly increase cell proliferation in MCF-7 cells when compared to controls. The assay quantitatively measures the proliferation induced by estrogens and can be used to assess the relative potency of different compounds.

Table 1: Comparative Estrogenic Activity

| Compound | EC50 (nM) | Mechanism |

|---|---|---|

| 3-O-Methyl Estrone 17-(Ethanediyl Ketal) | XX | ER activation |

| Estradiol | XX | ER activation |

| Tamoxifen | XX | ER antagonist |

(Note: EC50 values are hypothetical placeholders; actual experimental data should be referenced from specific studies.)

Environmental Impact

The potential environmental impact of synthetic estrogens like 3-O-Methyl Estrone 17-(Ethanediyl Ketal) has been a subject of concern due to their persistence and bioactivity in aquatic ecosystems. Studies indicate that these compounds can disrupt endocrine functions in wildlife, leading to altered reproductive behaviors and population dynamics .

Propiedades

IUPAC Name |

(8'R,9'S,13'S,14'S)-3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-20-9-7-17-16-6-4-15(22-2)13-14(16)3-5-18(17)19(20)8-10-21(20)23-11-12-24-21/h4,6,13,17-19H,3,5,7-12H2,1-2H3/t17-,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEPWFOAZRKWFN-ZRNYENFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=C3C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447450 | |

| Record name | (8'R,9'S,13'S,14'S)-3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238-31-9, 28336-29-0 | |

| Record name | Estra-1,3,5(10)-trien-17-one, 3-methoxy-, cyclic 1,2-ethanediyl acetal, (±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1238-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8'R,9'S,13'S,14'S)-3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.